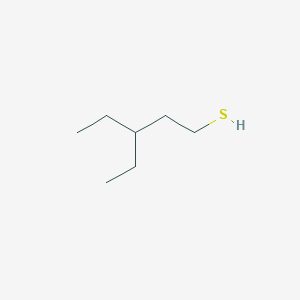

3-Ethylpentane-1-thiol

Description

Contextualization of Branched Alkanethiols in Organic Chemistry

Branched alkanethiols are a subclass of organic compounds characterized by a sulfur-hydrogen functional group (a thiol or mercaptan) attached to a non-linear alkyl chain. The branching in their carbon skeleton imparts unique steric and electronic properties compared to their linear counterparts. This structural nuance can significantly influence their reactivity, physical properties, and their assembly on surfaces.

In organic synthesis, the thiol group is a versatile functional handle, participating in a wide array of reactions, including nucleophilic substitutions, additions to unsaturated bonds, and oxidations to form disulfides. masterorganicchemistry.com The branching of the alkyl chain can modulate the accessibility and reactivity of this thiol group. For instance, steric hindrance around the reaction center can lead to higher selectivity in certain chemical transformations. acs.org

Significance of Sulfur-Containing Compounds in Modern Chemical Synthesis and Theory

Sulfur-containing compounds are ubiquitous in nature and play a pivotal role in a vast range of chemical and biological processes. Their importance in modern chemical synthesis is multifaceted. The thiol group, for example, is a strong nucleophile and a mild acid, making it a key player in the formation of carbon-sulfur bonds, a fundamental transformation in organic chemistry. masterorganicchemistry.com

The ability of sulfur to exist in various oxidation states (from -2 in thiols to +6 in sulfonates) allows for a rich and diverse chemistry. This versatility is harnessed in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and polymers. ias.ac.in For example, the formation of disulfide bonds is a critical process in protein folding and structure. masterorganicchemistry.com

From a theoretical standpoint, the study of sulfur-containing compounds provides insights into bonding, reactivity, and non-covalent interactions. The unique polarizability of the sulfur atom and its ability to participate in hydrogen bonding and other weak interactions are subjects of ongoing research, contributing to a deeper understanding of molecular recognition and self-assembly processes.

Scope and Objectives of Academic Research on 3-Ethylpentane-1-thiol (B6159901)

A comprehensive review of publicly available scientific literature reveals that dedicated academic research focusing solely on this compound is notably limited. The majority of available information is confined to chemical supplier databases, which provide basic physicochemical properties.

The isomeric compound, 3-ethylpentane-3-thiol (B1329534) , has received comparatively more attention, with studies detailing its physical and chemical properties. nih.gov Research on the parent alkane, 3-ethylpentane (B1585240) , is also more extensive, particularly in the areas of spectroscopy and thermodynamics.

Therefore, the primary objective of current research on compounds like this compound is often centered on their potential as building blocks in larger, more complex molecules or as components in material science applications, such as the formation of self-assembled monolayers. Future research would likely focus on:

Development of efficient and stereoselective synthetic routes to access this and related branched primary thiols.

Detailed spectroscopic and physical characterization to build a comprehensive data profile.

Investigation of its reactivity in various organic transformations, comparing it to other primary and tertiary thiols.

Exploration of its self-assembly behavior on different substrates to understand the influence of its specific branching pattern on monolayer formation.

Due to the scarcity of specific research on this compound, this article will present the available data for the compound and, where relevant, draw comparisons with its more studied isomer, 3-ethylpentane-3-thiol, and its parent alkane, 3-ethylpentane, to provide a broader context.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H16S |

| Molecular Weight | 132.27 g/mol |

| CAS Number | 57135504 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Data sourced from PubChem. nih.gov

Comparative Data of Related Compounds

To provide a more comprehensive understanding, the properties of the isomeric 3-ethylpentane-3-thiol and the parent alkane 3-ethylpentane are presented below.

Table of Properties for 3-Ethylpentane-3-thiol

| Property | Value |

| Molecular Formula | C7H16S |

| Molecular Weight | 132.27 g/mol |

| CAS Number | 5827-80-5 |

| Boiling Point | 154-156 °C |

| Density | 0.854 g/cm³ |

Data sourced from commercial suppliers and public databases.

Table of Properties for 3-Ethylpentane

| Property | Value |

| Molecular Formula | C7H16 |

| Molecular Weight | 100.21 g/mol |

| CAS Number | 617-78-7 |

| Boiling Point | 93.5 °C |

| Melting Point | -118.6 °C |

| Density | 0.698 g/cm³ at 20 °C |

Data sourced from NIST Chemistry WebBook.

Detailed Research Findings

As previously mentioned, specific research findings for this compound are scarce. However, we can infer potential areas of interest based on studies of analogous compounds.

Synthesis

The synthesis of primary thiols from branched alkanes can be challenging. General methods for thiol synthesis often involve the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793). wikipedia.org For this compound, a plausible synthetic route would involve the conversion of 3-ethylpentan-1-ol (B1268609) to the corresponding bromide or chloride, followed by reaction with a thiolating agent. The choice of reagents and reaction conditions would be crucial to avoid side reactions, such as elimination.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. For comparison, the infrared spectrum of its parent alkane, 3-ethylpentane, shows characteristic C-H stretching and bending vibrations. The addition of a thiol group in this compound would introduce a characteristic S-H stretching band in the IR spectrum, typically appearing in the region of 2550-2600 cm⁻¹. In the ¹H NMR spectrum, the protons of the -CH₂-SH group would be expected to show a distinct chemical shift and coupling pattern.

Reactivity

The reactivity of this compound would be primarily dictated by the thiol group. As a primary thiol, it would be expected to be more reactive than a sterically hindered tertiary thiol in certain reactions. For example, in thiol-ene reactions, primary thiols often exhibit different kinetic profiles compared to secondary or tertiary thiols. acs.org The thiol group can be readily deprotonated to form a thiolate, which is a potent nucleophile for Sₙ2 reactions. masterorganicchemistry.com It can also be oxidized to form the corresponding disulfide, 3,3'-(disulfanediyl)bis(3-ethylpentane).

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16S |

|---|---|

Molecular Weight |

132.27 g/mol |

IUPAC Name |

3-ethylpentane-1-thiol |

InChI |

InChI=1S/C7H16S/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

AYAYLPDFWAIILC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCS |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Ethylpentane 1 Thiol

Fundamental Reaction Pathways of Alkanethiols

Alkanethiols, such as 3-ethylpentane-1-thiol (B6159901), are sulfur analogs of alcohols and exhibit a distinct set of chemical reactions. libretexts.orglibretexts.org Their synthesis can be achieved through several methods, including the reaction of an alkylating agent with a nucleophilic sulfur species, followed by hydrolysis or reduction. thieme-connect.de The thiol functional group (-SH) is known for its strong and often unpleasant odor; for instance, ethanethiol (B150549) is used as an odorant for liquefied petroleum gas. libretexts.orglibretexts.org

The reactivity of alkanethiols is centered on the sulfhydryl group. The sulfur atom's ability to exist in multiple oxidation states allows for a range of oxidation reactions. jove.com Furthermore, the thiol proton is weakly acidic, and its removal leads to the formation of a highly nucleophilic thiolate anion (RS⁻). This thiolate is a potent nucleophile that readily reacts with various electrophiles. nih.govresearchgate.net Key reaction pathways for alkanethiols include oxidation to disulfides, sulfoxides, and sulfones, as well as nucleophilic substitution and addition reactions. jove.comrsc.org The reaction pathways can sometimes be influenced by ambient conditions, such as the presence of oxygen, which can initiate free-radical polymerization on certain surfaces. nih.gov

Oxidation Reactions of this compound

The sulfur atom in this compound is readily oxidized. Oxidation can lead to the formation of a disulfide through dimerization or to higher oxidation states such as sulfoxides and sulfones. jchemrev.compressbooks.pub

The mild oxidation of thiols, including this compound, yields disulfides. libretexts.orglibretexts.orgpressbooks.pub This reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond (R-S-S-R), with the concurrent loss of two hydrogen atoms. libretexts.org This transformation is thermodynamically favored due to the relative strength of the S-S single bond compared to the O-O bond in peroxides. pressbooks.pub

The mechanism for disulfide formation can proceed through different pathways. One common pathway involves the formation of a thiyl radical (RS•) as an intermediate. acs.orgnih.gov Two thiyl radicals can then combine to form the disulfide. nih.gov This process can be initiated by various oxidizing agents or even photocatalytically. acs.org Alternatively, a two-electron oxidation can occur, often proceeding through a sulfenic acid (RSOH) intermediate which then reacts with another thiol molecule to produce the disulfide. nih.gov The oxidation of thiols to disulfides is a reversible process; disulfides can be reduced back to thiols using appropriate reducing agents. jove.comlibretexts.org

Table 1: General Conditions for Thiol Oxidation to Disulfides

| Oxidant/Catalyst System | Conditions | Comments |

| Molecular Iodine (I₂) or Bromine (Br₂) | Presence of a base | A classic method where the thiolate ion acts as a nucleophile. jove.com |

| Air/Oxygen | Photocatalytic (e.g., Cu₂O) or enzymatic | Can occur spontaneously, especially with catalysts. acs.orgnih.gov |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst | Can lead to over-oxidation if not controlled. rsc.org |

| Sulfoxides | Rhenium-catalyzed | The sulfoxide (B87167) acts as the oxygen-transfer agent. nih.gov |

Further oxidation of the sulfur atom in this compound can produce compounds with higher oxidation states. The initial thiol can be oxidized to a sulfenic acid (R-SOH), which is typically a reactive intermediate. rsc.orgrsc.org This sulfenic acid can be further oxidized to a sulfinic acid (R-SO₂H) and subsequently to a sulfonic acid (R-SO₃H). rsc.orgrsc.org Alternatively, the disulfide formed from initial oxidation can be oxidized, or the corresponding thioether (sulfide) can be oxidized to a sulfoxide (R-S(O)-R') and then to a sulfone (R-S(O)₂-R'). jchemrev.comnih.gov

The selective oxidation to either sulfoxides or sulfones often depends on the stoichiometry of the oxidizing agent and the reaction conditions. organic-chemistry.orgorganic-chemistry.org For example, using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) can favor the formation of the sulfoxide, while an excess of the oxidant typically leads to the sulfone. organic-chemistry.orgorganic-chemistry.org A variety of reagents have been developed for the selective oxidation of sulfides to sulfoxides and sulfones, including hydrogen peroxide, periodic acid, and permanganates. organic-chemistry.orgorganic-chemistry.org

Table 2: Oxidation States of Sulfur in Thiol Derivatives

| Compound Type | General Formula | Oxidation State of Sulfur |

| Thiol | R-SH | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfenic Acid | R-SOH | 0 |

| Sulfoxide | R-S(O)R' | 0 |

| Sulfinic Acid | R-SO₂H | +2 |

| Sulfone | R-S(O)₂R' | +2 |

| Sulfonic Acid | R-SO₃H | +4 |

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in this compound is nucleophilic. This reactivity is significantly enhanced upon deprotonation to form the corresponding thiolate anion (3-ethylpentane-1-thiolate). nih.govresearchgate.net Thiolates are excellent nucleophiles and readily participate in a range of reactions, including Michael-type additions and reactions with various electrophilic centers. nih.govacsgcipr.org

Thiols and their corresponding thiolates are highly effective nucleophiles in Michael-type additions, which involve the 1,4-conjugate addition to activated alkenes and alkynes. rsc.orgacsgcipr.org In this reaction, the nucleophilic sulfur atom of this compound or its thiolate attacks the β-carbon of an α,β-unsaturated system. This type of reaction is highly efficient for forming carbon-sulfur bonds. acsgcipr.org

The alkenes and alkynes must be "activated" by an electron-withdrawing group (EWG), such as a keto, ester, nitrile, or sulfone group, which makes the β-carbon electrophilic. acsgcipr.orgnih.gov These reactions can often be catalyzed by bases, which serve to deprotonate the thiol to the more nucleophilic thiolate. rsc.orgnih.gov The thiol-Michael addition is considered a "click" reaction due to its high efficiency, mild reaction conditions, and minimal byproduct formation. rsc.org The addition to activated alkynes initially forms an α,β-unsaturated thioether, which can sometimes undergo a second addition depending on the reaction conditions. nih.govacs.org

The nucleophilic thiol or thiolate of this compound can react with a wide array of electrophilic centers. nih.gov A classic example is the Sₙ2 reaction with alkyl halides, where the thiolate acts as a nucleophile to displace a halide leaving group, forming a thioether (sulfide). jove.comlibretexts.org The reactivity in Sₙ2 reactions is influenced by factors such as the strength of the nucleophile, the nature of the leaving group, and steric hindrance at the electrophilic carbon. libretexts.org

According to the Hard and Soft, Acids and Bases (HSAB) theory, the soft sulfur nucleophile of a thiolate preferentially reacts with soft electrophiles. nih.govresearchgate.net Besides alkyl halides, other electrophiles that react readily with thiols include epoxides (via Sₙ2 ring-opening) and isocyanates. rsc.org The reaction of thiols with electrophilic intermediates like sulfenic acids (formed during oxidation) leads to disulfide formation. rsc.org The versatility of these reactions makes thiols like this compound valuable intermediates in organic synthesis. nih.gov

Radical Reactions Involving this compound

The sulfur-hydrogen bond in this compound is relatively weak, making it susceptible to homolytic cleavage and the formation of a thiyl radical (3-ethylpentane-1-thiyl radical). This reactive intermediate is the cornerstone of several powerful synthetic methodologies, particularly in the realm of "click chemistry."

The thiol-ene reaction is a prominent example of a click reaction, valued for its high efficiency, stereoselectivity, and mild reaction conditions. nih.gov This reaction involves the radical addition of a thiol, such as this compound, across a carbon-carbon double bond (an ene). The process is typically initiated by light (photo-initiation) or heat (thermal initiation), which generates a thiyl radical. nih.govthieme-connect.de

The mechanism proceeds via a radical chain reaction:

Initiation: A radical initiator generates a thiyl radical from this compound.

Propagation:

The thiyl radical adds to the ene, forming a carbon-centered radical intermediate.

This carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound, regenerating the thiyl radical and forming the final thioether product.

This chain reaction continues until termination by radical combination. The anti-Markovnikov addition of the thiol across the double bond is the regiochemical outcome of this process. thieme-connect.de In polymer science, the thiol-ene reaction is employed for polymer synthesis and modification, enabling the creation of materials with diverse functionalities and architectures. rsc.orgreading.ac.uk

Table 1: Key Features of Thiol-Ene Click Reactions

| Feature | Description |

|---|---|

| Reactants | Thiol (e.g., this compound) and an alkene (ene) |

| Mechanism | Radical chain reaction |

| Initiation | Photochemical or thermal |

| Regioselectivity | Typically anti-Markovnikov |

| Applications | Polymer synthesis, surface modification, bioconjugation nih.gov |

Similar to the thiol-ene reaction, the thiol-yne reaction involves the radical addition of a thiol to a carbon-carbon triple bond (an yne). d-nb.info A key feature of the thiol-yne reaction is the potential for a twofold addition of the thiol to the alkyne. d-nb.info The initial addition of a thiyl radical to the alkyne forms a vinyl sulfide (B99878) radical, which can then abstract a hydrogen from a thiol to yield a vinyl sulfide. thieme-connect.de This resulting vinyl sulfide can then participate in a second thiol-ene addition, leading to a dithioether product. d-nb.info

The reaction conditions and stoichiometry can be controlled to favor either the mono-addition or the di-addition product. d-nb.info This versatility makes the thiol-yne reaction a powerful tool for creating highly cross-linked or hyperbranched polymers. thieme-connect.de

Table 2: Comparison of Thiol-Ene and Thiol-Yne Reactions

| Reaction | Unsaturation | Products | Polymer Architecture |

|---|---|---|---|

| Thiol-Ene | Double Bond | Thioether | Linear or cross-linked |

| Thiol-Yne | Triple Bond | Vinyl sulfide, Dithioether | Linear, hyperbranched, or cross-linked thieme-connect.de |

The mechanism of radical addition of thiols to unsaturated systems has been a subject of detailed investigation. Electron Paramagnetic Resonance (EPR) spectroscopy has been a valuable tool for studying the reactivity of thiyl radicals. ucl.ac.uk The addition of the thiyl radical is the rate-determining step in these reactions. The subsequent hydrogen abstraction from the thiol is a very fast process, which ensures the regeneration of the thiyl radical and the propagation of the chain reaction. researchgate.net

Studies on various thiols have shown that the reaction rate is influenced by the steric and electronic properties of both the thiol and the unsaturated compound. acs.org For a primary alkanethiol like this compound, the reactivity is expected to be similar to other unhindered primary thiols.

Acid-Base Equilibrium and Thiolate Anion Chemistry

Thiols are more acidic than their alcohol counterparts. libretexts.org The sulfhydryl proton of this compound can be abstracted by a base to form the corresponding thiolate anion (3-ethylpentane-1-thiolate).

R-SH + B ⇌ R-S⁻ + BH⁺ (where R = 3-ethylpentyl and B is a base)

The resulting thiolate anion is a potent nucleophile. libretexts.org This enhanced nucleophilicity, compared to the corresponding alkoxide, is due to the larger size and greater polarizability of the sulfur atom. The thiolate anion can participate in a variety of nucleophilic substitution and addition reactions. For example, it can react with alkyl halides in an SN2 reaction to form sulfides. libretexts.org

The acidity of thiols is an important factor in nucleophilic thiol-yne and thiol-ene reactions, which can proceed via a nucleophilic mechanism under basic conditions, often competing with the radical pathway. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-ethylpentane-1-thiyl radical |

| Thioether |

| Vinyl sulfide |

| Dithioether |

| Alkyl halide |

| Sulfide |

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis of 3 Ethylpentane 1 Thiol

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

High-resolution mass spectrometry (HRMS), particularly when coupled with gas chromatography (GC), is a powerful tool for the analysis of volatile sulfur compounds like 3-Ethylpentane-1-thiol (B6159901). Techniques such as time-of-flight (TOF) mass spectrometry offer high mass accuracy, typically below 5 ppm, which allows for the determination of elemental compositions and the differentiation of the analyte from complex matrix interferences.

Electron ionization (EI) is a frequently used "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. researchgate.net This fragmentation is invaluable for structural elucidation, acting as a chemical fingerprint. For this compound (molar mass: 132.27 g/mol ), the fragmentation pathways can be predicted based on established principles for alkylthiols. Key fragmentation processes include:

Alpha-Cleavage: Fission of the C-C bond adjacent to the sulfur atom is common. Loss of a propyl radical (C₃H₇•) from the ethylpentyl structure would lead to a resonance-stabilized ion.

Beta-Cleavage: Cleavage of the bond between the second and third carbon atoms relative to the thiol group.

McLafferty Rearrangement: A characteristic rearrangement for compounds with a gamma-hydrogen, involving a six-membered transition state, can lead to the elimination of a neutral alkene.

Loss of Hydrogen Sulfide (B99878): Elimination of a neutral H₂S molecule is another common pathway for thiols, resulting in an ion at [M-34]⁺.

A summary of potential characteristic fragment ions for this compound in an EI-MS spectrum is provided below.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Formation Pathway | Exact Mass (m/z) |

| [C₇H₁₆S]⁺• | Molecular Ion | 132.0973 |

| [C₄H₉S]⁺ | α-cleavage (loss of C₃H₇•) | 89.0425 |

| [C₅H₁₁]⁺ | Cleavage at C-C bond adjacent to the branch | 71.0861 |

| [C₇H₁₄]⁺• | Loss of H₂S | 98.1096 |

| [C₂H₅S]⁺ | Cleavage involving the ethyl group | 61.0085 |

Isotopic analysis is a crucial feature of mass spectrometry for sulfur-containing compounds. Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.21%. This results in a characteristic isotopic pattern where the molecular ion peak (M⁺•) is accompanied by an (M+2)⁺• peak with an intensity of about 4.2% relative to the base peak. The high mass accuracy of HRMS allows for the precise measurement of this isotopic peak, confirming the presence and number of sulfur atoms in a fragment or the parent molecule.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Advanced Nuclear Magnetic Resonance (NMR) provides unparalleled detail regarding the molecular structure, connectivity, and dynamic behavior of this compound.

While specific spectral data for this compound is not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from analogous structures like 3-ethylpentane (B1585240) and other primary thiols. nih.govrsc.orgplos.orgdocbrown.infonih.gov The introduction of the -CH₂SH group significantly influences the chemical shifts of nearby nuclei.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| 1 | -CH₂SH | ~2.5 | ~28 | Methylene (B1212753) protons adjacent to SH are deshielded. |

| - | -SH | ~1.3 (triplet) | - | Thiol proton shift is variable; couples to adjacent CH₂. |

| 2 | -CH₂- | ~1.4 | ~38 | Methylene group adjacent to the branch point. |

| 3 | -CH- | ~1.5 | ~42 | Methine proton at the branch point. plos.org |

| 4, 6 | -CH₂-CH₃ | ~1.3 | ~25 | Methylene groups of the ethyl branches. plos.org |

| 5, 7 | -CH₃ | ~0.9 | ~11 | Terminal methyl groups. plos.org |

2D NMR Spectroscopy for Connectivity and Conformational Studies

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the predicted signals and confirming the structural connectivity of this compound. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals ¹H-¹H coupling correlations. mdpi.comresearchgate.netpnas.org It would show cross-peaks connecting the -SH proton to the C1 methylene protons, the C1 protons to the C2 protons, and trace the coupling network through the entire alkyl chain, confirming the ethyl and pentyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. acs.orgunito.it It would definitively link each proton signal to its corresponding carbon signal listed in Table 2, for instance, connecting the proton signal at ~2.5 ppm to the carbon signal at ~28 ppm (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a flexible molecule like this compound, NOESY can provide insights into preferred solution-state conformations by revealing through-space correlations between protons that are not directly connected through bonds.

Variable Temperature NMR for Dynamic Processes

Variable Temperature (VT) NMR is a powerful method for studying dynamic molecular processes that occur on the NMR timescale. d-nb.inforesearchgate.net For this compound, two primary dynamic processes could be investigated:

Conformational Dynamics: At room temperature, the molecule rapidly interconverts between different rotational isomers (conformers) around its C-C and C-S bonds. This can lead to broadened NMR signals. sepsolve.com By lowering the temperature, this interconversion can be slowed, potentially reaching a point where individual conformers are "frozen out" on the NMR timescale. This would result in the appearance of separate sets of signals for each stable conformer, allowing for their individual characterization and the determination of the energy barriers to rotation.

Thiol-Disulfide Exchange: In the presence of disulfides or oxidizing agents, thiols can undergo exchange reactions. VT-NMR can be used to study the kinetics of this exchange. rsc.orgrsc.orgnih.gov Changes in the line shape and chemical shifts of the -SH proton signal as a function of temperature and concentration can provide quantitative data on the rates of these important chemical reactions.

Vibrational Spectroscopy for Hydrogen Bonding and Conformational Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the functional groups and conformational structure of this compound.

The S-H stretching vibration (ν(S-H)) is a key diagnostic peak for thiols. In FT-IR spectra, this absorption is typically found in the range of 2550–2600 cm⁻¹. upi.eduwpmucdn.com However, the S-H bond has a small dipole moment, making this peak characteristically weak in the infrared spectrum. rsc.orgresearchgate.net The C-S stretch is also weak and appears in the fingerprint region between 570-710 cm⁻¹. reddit.com

Raman spectroscopy is often more suitable for analyzing sulfur-containing functional groups. reddit.com The S-H and C-S vibrations are much more prominent in the Raman spectrum, making them easier to detect and analyze. Furthermore, Raman spectroscopy is highly sensitive to the conformational state of alkyl chains. nih.govnih.gov Specific bands in the C-C stretching and CH₂ twisting regions can be correlated with the prevalence of trans versus gauche conformers, providing a quantitative measure of conformational order. nih.gov

Hydrogen bonding significantly influences the vibrational spectrum of the thiol group. Although S-H···S hydrogen bonds are much weaker than their O-H···O counterparts, they can be detected spectroscopically. pnas.orgresearchgate.net In the liquid state, intermolecular hydrogen bonding causes the ν(S-H) band to broaden and shift to a lower frequency (a red-shift) compared to the gas phase or a dilute solution in a non-polar solvent. pnas.orgacs.org The magnitude of this shift provides an indication of the strength of the hydrogen-bonding interactions.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| C-H Stretch | 2850 - 3000 | FT-IR, Raman | Strong bands corresponding to CH₂, and CH₃ groups. docbrown.info |

| S-H Stretch | 2550 - 2600 | FT-IR (weak), Raman (strong) | Position is sensitive to hydrogen bonding. upi.edureddit.com |

| CH₂/CH₃ Bend | 1370 - 1470 | FT-IR, Raman | Bending and scissoring vibrations of the alkyl chain. docbrown.info |

| C-S Stretch | 570 - 710 | FT-IR (weak), Raman (strong) | Sensitive to conformation (gauche/trans). rsc.orgreddit.com |

| S-S Stretch | 500 - 550 | Raman | Appears upon oxidation to the corresponding disulfide. ijbio.com |

In-situ Vibrational Spectroscopy for Reaction Monitoring

In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. nih.govresearchgate.net

FT-IR Reaction Monitoring: Using an Attenuated Total Reflectance (ATR) probe, FT-IR can follow reactions in solution. researchgate.netscirp.org For example, during the oxidation of this compound, one could monitor the disappearance of the weak ν(S-H) peak around 2560 cm⁻¹ and the concurrent appearance of new bands, such as a sulfoxide (B87167) (S=O) stretch around 1050 cm⁻¹, if that were the oxidation product.

Raman Reaction Monitoring: Raman spectroscopy is particularly well-suited for monitoring thiol reactions in-situ. researchgate.netrsc.orgrsc.org The oxidation of this compound to its corresponding disulfide could be tracked by observing the decrease in intensity of the strong ν(S-H) and ν(C-S) Raman bands and the emergence of a new band for the disulfide ν(S-S) stretch, typically around 510 cm⁻¹. rsc.orgijbio.com This non-destructive technique requires minimal sample preparation and can be used in aqueous solutions, making it a powerful tool for studying reaction dynamics. rsc.orgijbio.com

Hyphenated Chromatographic Techniques for Complex Mixture Analysis and Trace Detection

Hyphenated chromatographic techniques are indispensable for the separation and detection of this compound, especially when it is a minor component in a complex mixture or present at trace levels. mdpi.com

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for analyzing volatile sulfur compounds. scispace.com To enhance sensitivity for trace detection, pre-concentration methods are often employed. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, efficient, and automatable sample preparation technique. mdpi.comresearchgate.net In HS-SPME, a coated fiber is exposed to the headspace above a sample, where it adsorbs volatile analytes like this compound. The fiber is then transferred to the hot GC injector for thermal desorption and analysis. nih.govnih.gov For highly reactive thiols, derivatization, either prior to or during SPME, can be used to improve thermal stability and chromatographic performance, leading to lower detection limits. mdpi.comnih.govmdpi.com

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant increase in separation power. d-nb.infoacs.org In GCxGC, the effluent from a primary column is subjected to a second, orthogonal separation on a different column (e.g., based on polarity after a first separation based on boiling point). plos.org When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS becomes an ultimate tool for resolving and identifying hundreds or even thousands of compounds in a single run, making it ideal for the analysis of trace volatile compounds in challenging matrices like environmental or biological samples. nih.govplos.orgsepsolve.com

Table 4: Common Hyphenated Techniques and Parameters for Thiol Analysis

| Technique | Sample Preparation | Typical GC Column | Detector | Key Advantages |

| HS-SPME-GC-MS | Headspace SPME, often with DVB/CAR/PDMS fiber. mdpi.com | Polar (e.g., DB-WAX) or mid-polar phases. | Quadrupole or Ion Trap MS | Excellent for trace analysis, automated, solvent-free. mdpi.comresearchgate.net |

| GC-SCD | Direct liquid injection or headspace. | Capillary column | Sulfur Chemiluminescence Detector (SCD) | Highly specific and sensitive to sulfur compounds. sepscience.com |

| GCxGC-TOF-MS | SPME, liquid injection. | Non-polar x Polar column set (e.g., DB-5ms x DB-1701) | Time-of-Flight MS | Unmatched peak capacity for ultra-complex samples, high-quality mass spectra. nih.govplos.orgd-nb.info |

| Derivatization-GC-MS | Extractive alkylation (e.g., with PFBBr) followed by SPME or LLE. nih.govmdpi.com | Various capillary columns. | EI-MS or MS/MS | Improved sensitivity (LODs in ng/L), better peak shape, and stability. nih.govnih.gov |

These advanced methods enable the robust and sensitive detection of this compound, facilitating its identification and quantification in a wide array of applications, from flavor and fragrance analysis to environmental monitoring.

Gas Chromatography–Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace-level detection and quantification of thiols. The intrinsic chemical nature of thiols, including their low ionization potential, can result in a weak signal in standard mass spectrometry. nih.gov Tandem MS, however, significantly enhances sensitivity and selectivity, making it a preferred method for thiol analysis. nih.gov

The process begins with separation of volatile compounds on a gas chromatograph. For thiol analysis, a capillary column such as a TraceGOLD™ TG-5-SilMS is often employed. thermofisher.com Following separation, the analyte enters the mass spectrometer. A triple quadrupole (QqQ) mass spectrometer is commonly used for MS/MS analysis. In the first quadrupole (Q1), a specific precursor ion, typically the molecular ion ([M]⁺) or a major fragment ion of this compound, is selected. This isolated ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (q2), which acts as a collision cell. The resulting product ions are then separated and detected in the third quadrupole (Q3).

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique precursor-to-product ion transition. nih.gov This specificity allows for the confident detection of the target analyte even in the presence of co-eluting matrix components. To further improve stability and ionization efficiency, thiols can be derivatized before analysis. nih.gov For instance, derivatization with 4,4'-dithiodipyridine (DTDP) creates a more stable derivative that provides a strong signal in positive electrospray ionization mode. nih.govfrontiersin.org

For this compound (C₇H₁₆S, molecular weight: 132.3 g/mol ), the electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns for thiols, including the loss of the SH group and alpha-cleavage. The table below outlines hypothetical SRM transitions and typical GC-MS/MS parameters that could be used for the analysis of this compound.

Table 1: Illustrative GC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| GC Column | Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane), 60 m x 0.25 mm x 0.25 µm | Provides good separation for volatile sulfur compounds. thermofisher.com |

| Injection Mode | Programmable Temperature Vaporizing (PTV) | Allows for large volume injection, concentrating the analyte. thermofisher.com |

| Ionization Mode | Electron Ionization (EI) or Advanced EI (AEI) | Standard and high-efficiency ionization for GC-amenable compounds. thermofisher.com |

| MS Analyzer | Triple Quadrupole (QqQ) | Enables tandem MS (MS/MS) for high selectivity and sensitivity. nih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) | Minimizes matrix interference by monitoring specific ion transitions. nih.gov |

| Hypothetical Precursor Ion (m/z) | 132 ([M]⁺) | The molecular ion of this compound. |

| Hypothetical Product Ions (m/z) | 99 ([M-SH]⁺), 73, 55 | Characteristic fragments resulting from collision-induced dissociation. |

| Example SRM Transition 1 | 132 → 99 | Quantification transition, often the most intense and stable. |

| Example SRM Transition 2 | 132 → 73 | Confirmation transition, used to verify analyte identity. |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex samples where single-dimension GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior resolving power. This technique is particularly useful for isolating trace analytes like this compound from matrices containing hundreds or thousands of other volatile organic compounds (VOCs), such as in food, environmental, or petroleum samples. researchgate.net

In a GCxGC system, two columns with different stationary phase selectivities are connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension (¹D) column and re-injects them rapidly onto the second-dimension (²D) column. The ²D separation is very fast, typically lasting only a few seconds. The result is a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., boiling point on the ¹D column and polarity on the ²D column). This creates a highly structured and ordered chromatogram where compounds of the same chemical class (e.g., alkanes, alcohols, thiols) tend to fall into distinct regions, simplifying identification. researchgate.net

The enhanced peak capacity and improved signal-to-noise ratio of GCxGC make it an ideal platform for analyzing trace sulfur compounds. When coupled with a mass spectrometer, often a high-speed Time-of-Flight (TOF-MS) detector, GCxGC-MS provides both high-resolution separation and definitive compound identification. This approach would be highly effective in resolving this compound from other C7 isomers or from compounds with similar boiling points but different polarities. researchgate.net

Table 2: Representative GCxGC Separation Data for Different Compound Classes

| Compound Class | Typical ¹D Retention Time (min) | Typical ²D Retention Time (s) | Elution Pattern Rationale |

|---|---|---|---|

| Hydrocarbons | 10.0 - 30.0 | 0.5 - 1.5 | Elute based on boiling point in ¹D and are non-polar, thus eluting quickly in a polar ²D column. |

| Aldehydes | 15.0 - 25.0 | 1.5 - 2.5 | More polar than hydrocarbons, showing longer retention in the ²D. |

| Alcohols | 18.0 - 28.0 | 2.5 - 3.5 | Increased polarity from the hydroxyl group leads to stronger interaction with the polar ²D column. |

| Thiols (e.g., this compound) | 16.0 - 26.0 | 2.0 - 3.0 | Thiols are polar compounds and would elute in a distinct region, separated from alcohols and other classes. |

| Ketones | 17.0 - 27.0 | 1.8 - 2.8 | Polarity is between that of aldehydes and alcohols, forming another distinct group. |

Note: This table is illustrative, based on a typical setup with a non-polar ¹D column and a polar ²D column. Retention times are hypothetical.

Surface-Sensitive Spectroscopic Techniques for Interfacial Studies

The interaction of thiol compounds with surfaces is fundamental to applications in biosensors, nanomaterials, and corrosion inhibition. Surface-sensitive spectroscopic techniques are essential for probing the chemical and electronic structure at the thiol-substrate interface. unl.eduuzh.ch These methods are sensitive enough to detect signals from a single molecular monolayer. uzh.ch

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for this purpose. nih.govfrontiersin.org XPS analyzes the kinetic energy of electrons ejected from a surface upon irradiation with X-rays. The binding energy of these core-level electrons is characteristic of the element and its chemical environment. For a molecule like this compound adsorbed on a metal surface (e.g., gold, palladium, or cobalt), XPS can confirm the formation of a thiolate bond (M-S) through a chemical shift in the S 2p core level spectrum compared to that of a free thiol (S-H). isrra.orgunlp.edu.ar Furthermore, high-resolution scans of the C 1s region can provide information about the orientation and integrity of the alkyl chain.

Other surface-specific techniques, such as Sum-Frequency Generation (SFG) vibrational spectroscopy, can provide detailed information on the conformational order of the alkyl chains within a self-assembled monolayer (SAM). By probing the vibrational signatures of CH₂ and CH₃ groups, SFG can determine the orientation of the this compound molecules on the surface. Studies on similar thiols have shown that the nature of the metal substrate significantly influences the bonding strength and charge transfer at the interface. unl.edu For example, thiol bonding is generally stronger on cobalt and palladium surfaces compared to gold. unl.eduunlp.edu.ar

Table 3: Typical XPS Binding Energies for Alkanethiols Adsorbed on a Gold Surface

| Core Level | Binding Energy (eV) | Interpretation |

|---|---|---|

| Au 4f₇/₂ | 84.0 | Characteristic peak for metallic gold substrate, used for energy scale calibration. nih.gov |

| S 2p₃/₂ (Thiolate) | 162.0 - 162.5 | Indicative of a sulfur atom chemically bonded to the gold surface (Au-S). isrra.org |

| S 2p₃/₂ (Free Thiol) | 163.5 - 164.0 | Represents unbound or physisorbed thiol groups with intact S-H bonds. acs.org |

| C 1s (Hydrocarbon) | 285.0 | Corresponds to the carbon atoms in the ethyl and pentane (B18724) chains (C-C, C-H). nih.gov |

| C 1s (C-S) | ~286.5 | Carbon atom directly bonded to sulfur, may be shifted to higher binding energy. |

Note: Binding energies are approximate and can vary slightly based on experimental conditions and specific molecular structure.

Theoretical and Computational Studies of 3 Ethylpentane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving approximations of the Schrödinger equation. These methods provide detailed information about electron distribution, molecular orbitals, and energy, which are essential for predicting molecular stability and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net It is particularly effective for calculating the ground state properties of medium-sized organic molecules like 3-ethylpentane-1-thiol (B6159901). researchgate.net DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G(d,p), can be employed to perform geometry optimization, determining the most stable three-dimensional structure of the molecule. researchgate.netepstem.net This process yields key data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is crucial for exploring chemical reactions by locating transition state structures, which are the energy maxima along a reaction coordinate. mdpi.com By calculating the energy of reactants, products, and the transition state, one can determine the activation energy, providing insight into the reaction kinetics. acs.orgacs.org For this compound, this could be applied to study mechanisms like oxidation at the sulfur atom or its participation in thiol-ene reactions. researchgate.netrsc.org

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) Calculated using a representative DFT method (e.g., B3LYP/6-31G(d,p)). These are typical expected values.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | ~1.82 Å |

| S-H | ~1.34 Å | |

| C-C (alkane) | ~1.53 Å | |

| C-H | ~1.10 Å | |

| Bond Angle | C-S-H | ~96.5° |

| C-C-S | ~114.0° | |

| C-C-C | ~112.5° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. nih.gov Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) offer higher accuracy than standard DFT for calculating electronic energies, though they are significantly more computationally demanding. acs.orgresearchgate.net These high-accuracy predictions are valuable for benchmarking other methods and for obtaining reliable thermodynamic data, such as reaction enthalpies. nih.govnih.gov For a molecule like this compound, ab initio calculations could provide a highly accurate value for its ionization energy or proton affinity, which are fundamental measures of reactivity. osti.gov

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

Due to the free rotation around its single bonds, this compound can exist in numerous spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Table 2: Illustrative Relative Energies of this compound Conformers Calculated using a representative molecular mechanics force field (e.g., MMFF94). Energies are relative to the most stable conformer.

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Global Minimum (e.g., anti-anti) | 0.00 | 65.1 |

| 2 | Gauche Conformer 1 | 0.85 | 15.5 |

| 3 | Gauche Conformer 2 | 1.10 | 9.8 |

| 4 | Higher Energy Conformer | > 2.00 | < 2.0 |

Prediction of Spectroscopic Signatures from Computational Models

Computational models are widely used to predict spectroscopic signatures, which can be invaluable for identifying and characterizing molecules. stanford.edu DFT calculations, for instance, can compute the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. epstem.net Similarly, by calculating nuclear magnetic shielding constants, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. epstem.netrsc.org These predicted spectra can be compared with experimental data to confirm the molecular structure of a synthesized compound like this compound.

Table 3: Predicted Key Infrared (IR) Vibrational Frequencies for this compound (Illustrative) Calculated using a representative DFT method (e.g., B3LYP/6-31G(d,p)) and scaled appropriately.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| S-H stretch | Thiol | ~2560 |

| C-H stretch | Alkyl | ~2870 - 2960 |

| C-H bend | Alkyl | ~1370 - 1465 |

| C-S stretch | Thioether linkage | ~600 - 750 |

Solvation Effects on this compound Reactivity: Computational Approaches

Reactions are typically carried out in a solvent, which can have a profound effect on reactivity. researchgate.net Computational models can account for these effects in two primary ways: implicitly and explicitly.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comgoogle.comacs.org This approach is efficient for estimating how a solvent stabilizes or destabilizes reactants, products, and transition states.

Explicit solvation models involve including a number of individual solvent molecules in the calculation, often using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. nih.govnih.gov In QM/MM, the reacting species are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with more efficient molecular mechanics. google.com This method is particularly important when specific solvent interactions, like hydrogen bonding, play a direct role in the reaction mechanism. nih.govnih.gov For this compound, studying solvation effects would be critical for accurately predicting its acidity (pKa) in water or its reaction rates in different organic solvents. researchgate.netrsc.orgnih.gov

Role of 3 Ethylpentane 1 Thiol in Specialized Chemical Applications and Material Science

Applications in Polymer Chemistry

Thiol compounds are versatile tools in polymer chemistry, primarily utilized for controlling polymer chain length and for constructing complex polymer architectures through "click" chemistry reactions.

As a Chain Transfer Agent in Radical Polymerizations

In radical polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of the resulting polymer. rubbernews.combonlab.info Thiols are a prominent class of CTAs due to the relative weakness of the sulfur-hydrogen (S-H) bond. researchgate.net The process, known as catalytic chain transfer, involves the transfer of a hydrogen atom from the thiol to a growing polymer radical chain (P•). This terminates the growth of that specific chain and creates a new thiyl radical (RS•). This new radical can then initiate the polymerization of another monomer molecule, starting a new polymer chain.

As a Monomer in Thiol-Ene and Thiol-Yne Polymerizations

Thiol-ene and thiol-yne reactions are powerful examples of "click chemistry," characterized by their high efficiency, mild reaction conditions, and lack of byproducts. nih.govrsc.org These reactions are widely used for synthesizing polymers and modifying materials. researchgate.netresearchgate.net

Thiol-Ene Polymerization : This reaction involves the radical-mediated addition of a thiol to an alkene (a compound with a carbon-carbon double bond, or "-ene"). researchgate.netnih.gov The process is typically initiated by UV light or heat and proceeds via a step-growth mechanism, leading to the formation of uniform polymer networks. d-nb.inforsc.org

Thiol-Yne Polymerization : Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne (a compound with a carbon-carbon triple bond, or "-yne"). rsc.org A key feature of this reaction is that each alkyne group can react with two thiol groups, which allows for the creation of highly cross-linked polymer networks. rsc.org

For 3-Ethylpentane-1-thiol (B6159901) to act as a monomer in these polymerizations, it would need to be reacted with a co-monomer containing at least two "-ene" or "-yne" functional groups. While the principles of these reactions are well-documented for a variety of thiol compounds, no studies have been published that specifically utilize this compound as a monomer in either thiol-ene or thiol-yne polymerizations. rsc.orgresearchgate.netresearchgate.net

Functionalization of Surfaces and Nanomaterials with this compound

The strong affinity of the sulfur atom in a thiol group for the surfaces of noble metals is a cornerstone of nanotechnology, enabling the precise modification of surfaces and the stabilization of nanoparticles.

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously when a substrate is exposed to a solution of active molecules. sigmaaldrich.com Alkanethiols, such as this compound, readily form SAMs on metal surfaces like gold, silver, and palladium. rsc.orgrsc.org The thiol headgroup chemically bonds to the metal surface, while the hydrocarbon tail extends outwards, allowing for the precise control of surface properties like wettability, adhesion, and biocompatibility. nih.gov

The formation of high-quality SAMs is a well-understood process, generally involving the immersion of a clean metal substrate into a dilute solution of the thiol. sigmaaldrich.comsigmaaldrich.com While this is a general phenomenon for alkanethiols, specific structural studies, characterization data, or applications of SAMs formed from this compound have not been reported in the peer-reviewed literature.

Ligand for Nanoparticle Stabilization and Surface Modification

Thiols are widely used as ligands to stabilize nanoparticles and prevent them from aggregating. nih.gov The thiol molecules cap the nanoparticle surface, creating a protective layer. researchgate.netmdpi.com The nature of the thiol's tail group can be chosen to ensure the nanoparticles are dispersible in different solvents or to introduce specific functionalities to the nanoparticle surface. nih.gov

The synthesis of thiol-stabilized nanoparticles is a common practice in materials science. mdpi.com However, a search of the scientific literature did not yield any studies where this compound was specifically used as a ligand for the stabilization or surface modification of any type of nanoparticle.

Role as a Standard or Precursor in Specific Analytical and Chemical Research

Scientific literature readily available in the public domain does not provide specific details on the established role of this compound as a standard or precursor in the specified areas of analytical and chemical research. While its structural analogs and other thiols are utilized in these fields, dedicated research outlining the specific applications of this compound is not extensively documented.

As an Analytical Standard in Volatile Organic Compound (VOC) Studies

Currently, there is no evidence in the reviewed scientific literature to suggest that this compound is commonly used as an analytical standard in Volatile Organic Compound (VOC) studies. While various organic compounds are utilized as standards for calibration and identification in analytical techniques like gas chromatography, specific protocols or studies referencing this compound for this purpose are not found.

Future Research Directions and Unexplored Avenues for 3 Ethylpentane 1 Thiol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Ethylpentane-1-thiol (B6159901) will likely pivot towards greener and more efficient methodologies, moving away from traditional approaches that may involve harsh reagents or generate significant waste. Research in this area could focus on several key strategies:

Catalytic Hydrothiolation of Alkenes: Investigating the anti-Markovnikov addition of hydrogen sulfide (B99878) or a synthetic equivalent to 3-ethyl-1-pentene (B6595685) using advanced catalytic systems. This could include transition-metal catalysts or photocatalysts to achieve high selectivity and yield under mild conditions.

Biocatalytic Approaches: Exploring the use of engineered enzymes, such as cysteine synthases or related lyases, for the direct synthesis of this compound from bio-based precursors. This approach offers the potential for high stereoselectivity and operation in aqueous media.

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound can offer significant advantages in terms of safety, scalability, and process control. vapourtec.com Flow reactors can enable precise control over reaction parameters, leading to higher purity and yields. vapourtec.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Hydrothiolation | High atom economy, mild reaction conditions, high selectivity. | Development of novel catalysts (e.g., photocatalysts, earth-abundant metal catalysts). |

| Biocatalysis | High stereoselectivity, use of renewable feedstocks, environmentally benign. | Enzyme engineering and discovery, optimization of fermentation processes. |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control, higher purity. vapourtec.com | Reactor design, optimization of reaction conditions in continuous flow. vapourtec.com |

Expanded Scope of Catalytic and Chemoenzymatic Transformations

The reactivity of the thiol group in this compound opens up a vast landscape for catalytic and chemoenzymatic transformations, leading to a diverse array of functionalized derivatives with potential applications in various fields.

Future research could explore:

Selective Oxidations: Developing catalytic systems for the selective oxidation of the thiol to the corresponding disulfide, sulfenic acid, sulfinic acid, or sulfonic acid. Photocatalytic methods using visible light and mild oxidants could provide a green alternative to traditional oxidation methods. rhhz.net

Thiol-Ene and Thiol-Yne "Click" Reactions: Utilizing the high efficiency and orthogonality of thiol-ene and thiol-yne reactions to conjugate this compound with a wide range of molecules, including polymers, biomolecules, and surfaces. mdpi.com This could be particularly useful for the development of new materials and bioconjugates.

Enzymatic Transformations: Employing enzymes such as lipases or esterases for the synthesis of thioesters from this compound and various carboxylic acids. nih.gov These enzymatic methods can offer high selectivity and operate under mild, environmentally friendly conditions. nih.gov

Integration into Advanced Functional Materials and Devices

The unique combination of a branched alkyl chain and a reactive thiol group makes this compound an intriguing building block for the creation of advanced functional materials.

Unexplored avenues include:

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs of this compound on gold and other metal surfaces. researchgate.net The branched structure could lead to SAMs with different packing densities and surface properties compared to their linear counterparts, which could be advantageous for applications in sensing, electronics, and corrosion inhibition. researchgate.net

Functional Polymers and Networks: Incorporating this compound into polymer backbones or as pendant groups to create materials with tailored properties. Thiol-ene polymerization could be used to produce cross-linked networks for applications in coatings, adhesives, and 3D printing. rsc.org

Nanoparticle Functionalization: Utilizing the thiol group to functionalize the surface of nanoparticles (e.g., gold, quantum dots). The branched alkyl chain could provide a steric barrier, enhancing the stability and dispersibility of the nanoparticles in various media.

| Material Application | Potential Role of this compound | Future Research Direction |

| Self-Assembled Monolayers (SAMs) | Modify surface properties (e.g., hydrophobicity, adhesion). researchgate.net | Study the influence of the branched structure on SAM packing and stability. researchgate.net |

| Functional Polymers | Introduce cross-linking sites, modify polymer properties. | Explore thiol-ene polymerization for novel network materials. rsc.org |

| Nanoparticle Functionalization | Stabilize and functionalize nanoparticles. | Investigate the effect of the branched chain on nanoparticle dispersibility and reactivity. |

Deeper Theoretical Insights into Structure-Reactivity Relationships and Intermolecular Interactions

Computational chemistry offers a powerful tool to gain a deeper understanding of the fundamental properties of this compound and to guide experimental work.

Future theoretical studies could focus on:

Conformational Analysis: Performing detailed conformational analysis to understand the preferred three-dimensional structures of this compound and how its shape influences its reactivity and interactions.

Reactivity Modeling: Using density functional theory (DFT) and other quantum chemical methods to model the reaction mechanisms of various transformations involving the thiol group. nih.gov This can help in the design of more efficient catalysts and the prediction of reaction outcomes. nih.gov

Intermolecular Interactions: Investigating the nature and strength of non-covalent interactions, such as van der Waals forces and weak hydrogen bonds involving the thiol group. nih.govrsc.org Understanding these interactions is crucial for predicting the behavior of this compound in condensed phases and in the formation of self-assembled materials. nih.govrsc.org

Synergistic Applications with Emerging Chemical Technologies

The unique properties of this compound can be leveraged in synergy with emerging chemical technologies to unlock new possibilities.

Promising areas for future exploration include:

Flow Chemistry and Automation: Combining the use of this compound in flow reactors with automated optimization platforms to rapidly screen reaction conditions and discover novel transformations. rsc.org

Photoredox Catalysis: Exploring the use of this compound in photoredox-catalyzed reactions, where it can act as a hydrogen atom donor or participate in radical-based transformations to construct complex molecules. nih.gov

Supramolecular Chemistry: Designing and synthesizing host-guest systems where the branched structure and thiol functionality of this compound play a key role in molecular recognition and self-assembly processes.

Q & A

Q. What are the recommended analytical techniques for confirming the purity of 3-Ethylpentane-1-thiol in synthetic samples?

To assess purity, researchers should employ a combination of chromatographic and spectroscopic methods:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies volatile impurities and confirms molecular weight.

- High-Performance Liquid Chromatography (HPLC) : Detects non-volatile contaminants (e.g., sulfonic acid byproducts).

- Nuclear Magnetic Resonance (NMR) : Validates structural integrity and identifies stereochemical anomalies.

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., -SH stretching at ~2500 cm⁻¹).

Q. Key Considerations :

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

Handling Protocol :

Q. Storage Guidelines :

Q. What synthetic routes are optimal for preparing this compound with high regioselectivity?

Methodological Approaches :

- Thiol-ene Reaction : React 3-ethylpentene with hydrogen sulfide (H₂S) under UV light.

- Nucleophilic Substitution : Use 3-ethylpentyl bromide with thiourea, followed by hydrolysis.

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining.

- Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to improve yield .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thiol-disulfide exchange kinetics of this compound under varying pH conditions?

Experimental Design :

- Kinetic Assays : Use Ellman’s reagent (DTNB) to track free thiol concentration spectrophotometrically at 412 nm.

- pH-Dependent Studies : Perform trials in buffered solutions (pH 4–10) to identify optimal redox conditions.

Q. Data Analysis :

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

Conflict Resolution Framework :

Iterative Re-analysis : Repeat measurements under standardized conditions (e.g., solvent, temperature).

Cross-Technique Validation : Compare NMR coupling constants with IR peak assignments to confirm structural consistency.

Statistical Outlier Detection : Apply Grubbs’ test to identify anomalous data points .

Example : If NMR suggests a branched isomer but IR indicates linearity, re-examine sample preparation for unintended oxidation.

Q. What computational methods are suitable for modeling the reaction mechanisms of this compound in organocatalytic processes?

Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies using B3LYP/6-31G* basis sets.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways.

Q. Validation :

- Compare computational results with experimental kinetic data.

- Use Boltzmann distributions to predict dominant reaction intermediates .

Data Presentation and Analysis

Table 1 : Recommended Analytical Techniques for this compound

| Technique | Purpose | Detection Limit | Reference |

|---|---|---|---|

| GC-MS | Volatile impurity profiling | 0.1 ppm | |

| HPLC-UV | Non-volatile contaminant detection | 1 ppm | |

| ¹H NMR | Structural confirmation | 95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.